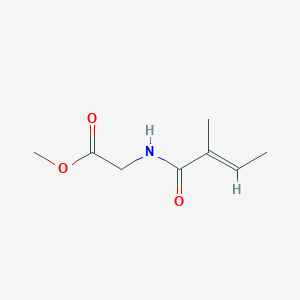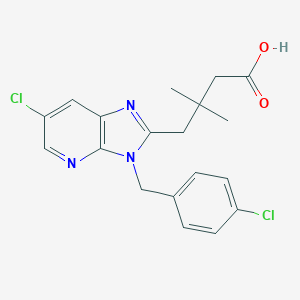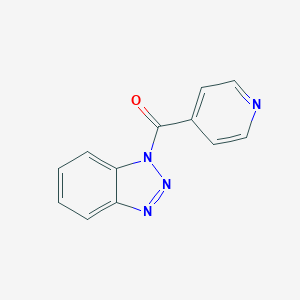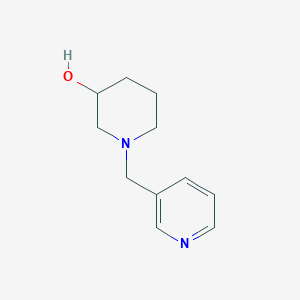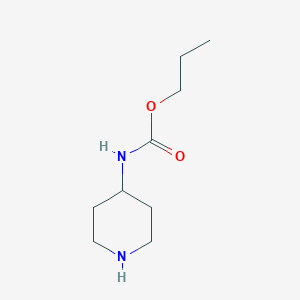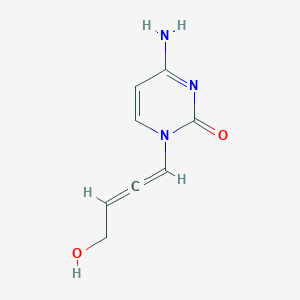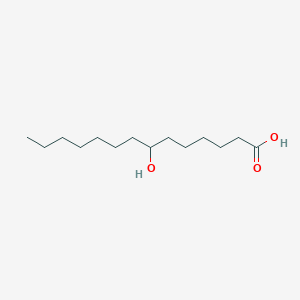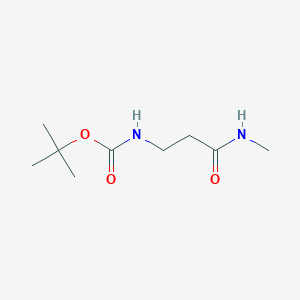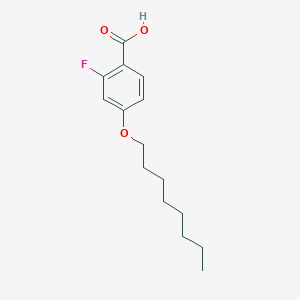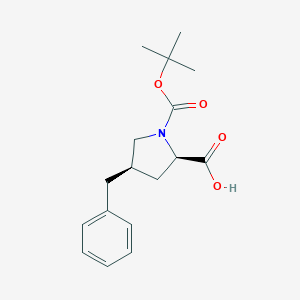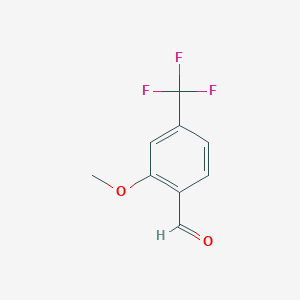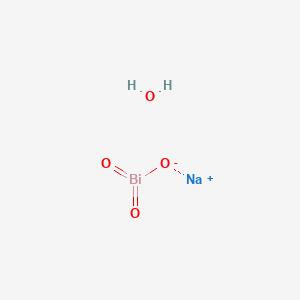
Sodium bismuthate(V) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bismuthate(V) hydrate (NaBiO3·xH2O) is a highly oxidizing compound with a molecular weight of 303.98 g/mol. It is a yellow crystalline powder that is soluble in water and has a melting point of 380°C. Sodium bismuthate(V) hydrate has been widely used in scientific research applications due to its strong oxidizing properties.
Mecanismo De Acción
Sodium bismuthate(V) hydrate acts as an oxidizing agent by transferring oxygen atoms to other compounds. It can oxidize a wide range of organic and inorganic compounds, including alcohols, aldehydes, ketones, and sulfides. The oxidation reaction involves the transfer of electrons from the compound being oxidized to sodium bismuthate(V) hydrate.
Efectos Bioquímicos Y Fisiológicos
Sodium bismuthate(V) hydrate has no known biochemical or physiological effects on humans. However, it can be harmful if ingested or inhaled, as it can cause irritation to the respiratory system and gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium bismuthate(V) hydrate has several advantages for lab experiments. It is a strong oxidizing agent that can be used in a wide range of applications, including the preparation of organic and inorganic compounds. It is also relatively inexpensive and easy to obtain.
However, sodium bismuthate(V) hydrate has some limitations for lab experiments. It is highly reactive and can be dangerous if not handled properly. It can also be difficult to control the reaction rate, which can lead to unwanted side reactions.
Direcciones Futuras
For the use of sodium bismuthate(V) hydrate include the development of new organic and inorganic compounds and catalysts.
Métodos De Síntesis
Sodium bismuthate(V) hydrate can be synthesized by the reaction of bismuth(III) oxide with sodium hypochlorite in the presence of sodium hydroxide. The reaction is as follows:
Bi2O3 + 3NaOCl + 3NaOH → 2NaBiO3·xH2O + 3NaCl
The product obtained is a yellow crystalline powder that is then washed with water and dried.
Aplicaciones Científicas De Investigación
Sodium bismuthate(V) hydrate has been widely used in scientific research applications due to its strong oxidizing properties. It is used as an oxidizing agent in the preparation of organic compounds, such as aldehydes and ketones. It is also used in the synthesis of inorganic compounds, such as metal oxides and sulfides.
Propiedades
Número CAS |
129935-02-0 |
|---|---|
Nombre del producto |
Sodium bismuthate(V) hydrate |
Fórmula molecular |
BiH2NaO4 |
Peso molecular |
297.984 g/mol |
Nombre IUPAC |
sodium;oxido(dioxo)bismuth;hydrate |
InChI |
InChI=1S/Bi.Na.H2O.3O/h;;1H2;;;/q;+1;;;;-1 |
Clave InChI |
UQGDUPFKOOSTOS-UHFFFAOYSA-N |
SMILES isomérico |
O.[O-][Bi](=O)=O.[Na+] |
SMILES |
O.[O-][Bi](=O)=O.[Na+] |
SMILES canónico |
O.[O-][Bi](=O)=O.[Na+] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



